6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine

Description

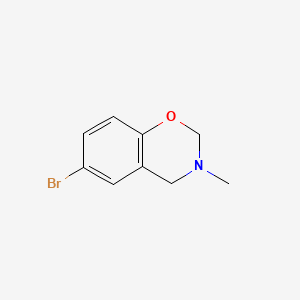

6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine is a benzoxazine derivative featuring a bromine atom at the 6-position and a methyl group at the 3-position of the heterocyclic ring. Benzoxazines are bicyclic compounds comprising a benzene ring fused to an oxazine ring (one oxygen and one nitrogen atom). This compound is synthesized via Mannich condensation, typically involving bromophenol derivatives, formaldehyde, and methylamine or its equivalents under acidic or solvent-free conditions . Its structural uniqueness lies in the electron-withdrawing bromine substituent, which enhances flame retardancy, and the methyl group, which may influence steric effects during polymerization .

Properties

IUPAC Name |

6-bromo-3-methyl-2,4-dihydro-1,3-benzoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11-5-7-4-8(10)2-3-9(7)12-6-11/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRWMKXMXFEVKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2)Br)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223547 | |

| Record name | 6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7331-78-4 | |

| Record name | 6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007331784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC56869 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the condensation of an aromatic amine, a phenol, and formaldehyde. The reaction is usually carried out in a one-pot process by heating these components together . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the one-pot synthesis method makes it suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Applications in Materials Science

Phenolic Resins:

One of the primary applications of 6-bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine is in the production of phenolic resins. These resins are known for their excellent thermal stability and mechanical properties. The bromine content enhances flame retardancy, making these materials suitable for high-performance applications like aerospace components and electrical insulators .

Composite Materials:

Benzoxazine compounds are utilized in the development of carbon-carbon composites. The incorporation of this compound into composite matrices can improve mechanical strength and thermal resistance while also providing a lightweight alternative to traditional materials .

Medicinal Chemistry Applications

Renin Inhibitors:

Research indicates that derivatives of benzoxazines can serve as small molecule inhibitors of renin, an enzyme involved in blood pressure regulation. The structural modifications provided by compounds like this compound could enhance bioavailability and potency against renin .

Anticancer Activity:

Some studies suggest that benzoxazine derivatives exhibit cytotoxic effects against cancer cell lines. The incorporation of specific substituents can modulate biological activity, making compounds like this compound potential candidates for further pharmacological exploration .

Case Study 1: Synthesis and Characterization

A study published in a peer-reviewed journal highlighted the synthesis of 6-bromo-3-methyl-3,4-dihydro-2H-benzoxazine through a modified Mannich reaction. The resulting compound was characterized using X-ray crystallography, revealing a half-chair conformation that may influence its reactivity in polymerization processes .

Case Study 2: Application in Flame Retardant Polymers

Another research effort focused on incorporating this compound into epoxy resins to enhance flame resistance. The study demonstrated improved thermal stability and reduced flammability compared to standard epoxy formulations .

Mechanism of Action

The mechanism by which 6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Halogenated Derivatives

- 6-Chloro-3,4-dihydro-2H-1,3-benzoxazines : Chlorine substitution at the 6-position (e.g., 6-chloro-2,4-diphenyl derivatives) has been shown to confer antimicrobial activity against bacterial and fungal strains, with MIC values comparable to standard drugs like ciprofloxacin . In contrast, bromine’s larger atomic radius and higher electronegativity in 6-bromo derivatives may improve flame resistance due to stronger radical scavenging .

- Fluorinated Derivatives : Fluorine at the 6-position (e.g., 6-fluoro bis-benzoxazines) enhances thermal stability (decomposition temperatures >300°C) and water-repellent properties, making them suitable for high-performance coatings .

Alkyl/Aryl-Substituted Derivatives

- BA-mt (m-Tolyl) : The m-tolyl substituent in bis-benzoxazine BA-mt raises the glass transition temperature (Tg) to 217°C, compared to 173°C for phenyl-substituted BA-a, due to increased steric hindrance and crosslinking density .

- 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine (P-b): This monomer undergoes photoinitiated cationic polymerization with onium salts, producing polymers with complex structures dependent on ring-opening at oxygen or nitrogen sites . The methyl group in the target compound may similarly influence polymerization kinetics.

Thermal and Polymerization Behavior

- Curing Mechanisms : The target compound’s bromine may retard combustion by releasing HBr radicals, while the methyl group could reduce reactivity compared to unsubstituted benzoxazines. In contrast, BA-mt’s high Tg is attributed to its rigid m-tolyl groups .

- Catalyzed Polymerization : Lewis acids (e.g., TiCl₄) accelerate the ring-opening of 3,4-dihydro-2H-1,3-benzoxazines, enabling controlled polymerization. Bromine’s electron-withdrawing nature may modulate this process .

Biological Activity

Overview

6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including a bromine atom at the 6th position and a methyl group at the 3rd position, contribute to its reactivity and biological properties.

The molecular formula of this compound is , with a molecular weight of 228.09 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction may involve modulation of enzyme activities and receptor functions. The precise mechanism can vary based on the biological context and the specific pathways involved.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. This property makes it a candidate for further development in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines:

| Cancer Cell Line | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| MIA PaCa-2 (Pancreatic) | 75% | 12.5 |

| MDA-MB-231 (Breast) | 68% | 15.0 |

| PC-3 (Prostate) | 70% | 10.0 |

These findings suggest that the compound may induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .

Case Studies

- Study on Anticancer Mechanisms : A study evaluated the effects of benzoxazine derivatives on pancreatic cancer cells and found that these compounds could downregulate hypoxia-induced genes associated with tumor progression. The study concluded that the structural modifications enhance their anticancer activity while minimizing adverse effects on healthy tissues .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of structurally related benzoxazines, including this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Pharmaceutical Development

Due to its promising biological activities, this compound serves as an important intermediate in pharmaceutical synthesis aimed at developing novel anticancer agents.

Agricultural Chemistry

This compound is also being explored for its applications in agricultural chemistry as a potential component in the formulation of effective pesticides and herbicides that are environmentally friendly yet potent against pests .

Q & A

Q. What are the established synthetic routes for 6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions involving brominated precursors. Microwave-assisted synthesis under solvent-free conditions has been shown to improve reaction efficiency, reducing reaction times while maintaining yields comparable to conventional methods (e.g., 70% yield for structurally similar quinazolinones under reflux with glacial acetic acid) . Key factors affecting yield include reaction temperature, solvent choice (e.g., solvent-free vs. acetic acid), and catalyst selection. For example, microwave irradiation minimizes side reactions, enhancing purity .

Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions and structural integrity. For instance, H NMR chemical shifts in DMSO-d (δ 2.51 ppm for methyl groups) help distinguish between isomers .

- FT-IR : Peaks at ~1705 cm (C=O) and ~1647 cm (C=N) confirm functional groups .

- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated in studies of analogous benzoxazine derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety data sheets (SDS) for similar brominated benzoxazines emphasize using personal protective equipment (PPE), fume hoods, and avoiding inhalation/contact. First-aid measures include immediate medical consultation if exposed, with specific protocols for skin decontamination .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the benzoxazine core influence biological activity?

Substituent position and electronic properties significantly modulate bioactivity. For example:

- Anti-inflammatory and antimicrobial activities in 3,4-dihydro-2H-1,3-benzoxazines correlate with electron-withdrawing groups (e.g., bromine) at position 6, which enhance stability and binding affinity to target enzymes .

- Substitution at position 3 (e.g., methyl groups) can sterically hinder interactions, reducing activity compared to bulkier substituents .

Q. How can researchers resolve contradictions in reported biological activity data for benzoxazine derivatives?

- Control Variables : Ensure consistent purity (e.g., >95% via HPLC) and synthetic routes to eliminate batch-to-batch variability .

- Bioassay Replication : Use standardized protocols (e.g., MIC assays for antimicrobial activity) to compare results across studies. Discrepancies in anti-inflammatory data may arise from differences in cell lines or inflammation models .

Q. What computational strategies are effective for predicting the reactivity and pharmacokinetics of this compound?

- In Silico Profiling : Tools like PubChem (InChI key: SHWYVMLCUBGVGT-UHFFFAOYSA-N) provide physicochemical data (logP, polar surface area) to predict solubility and membrane permeability .

- DFT Calculations : Model reaction pathways (e.g., bromination/cyclization) to identify transition states and optimize synthetic conditions .

Q. What experimental designs are optimal for studying the reaction mechanism of benzoxazine formation?

- Kinetic Studies : Monitor intermediate formation via time-resolved NMR or LC-MS to elucidate rate-determining steps .

- Isotopic Labeling : Use O or deuterated reagents to trace oxygen incorporation during cyclization, as demonstrated in benzothiadiazole syntheses .

Methodological Considerations

- Synthetic Optimization : Challenges include minimizing byproducts (e.g., di-brominated species) during electrophilic substitution. Column chromatography (silica gel, cyclohexane:ethyl acetate gradients) is recommended for purification .

- Data Validation : Cross-validate spectroscopic results with computational predictions (e.g., IR frequency simulations) to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.